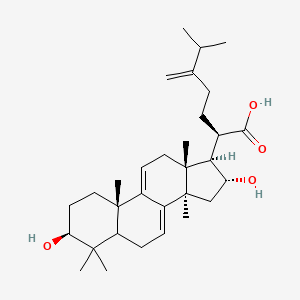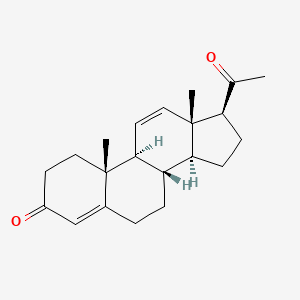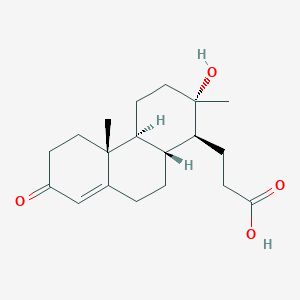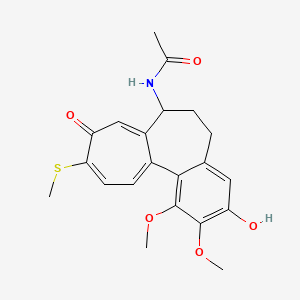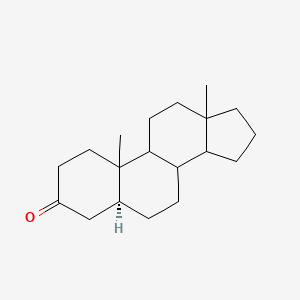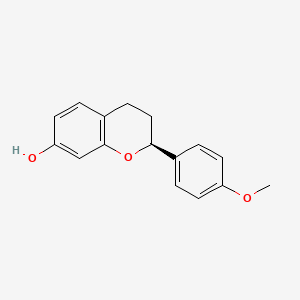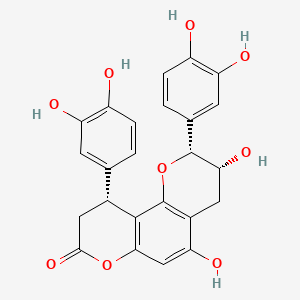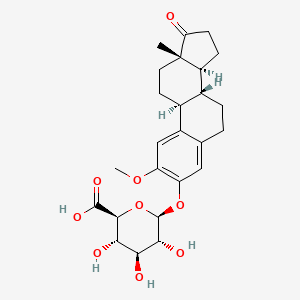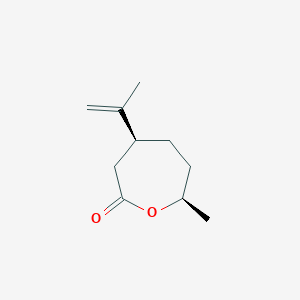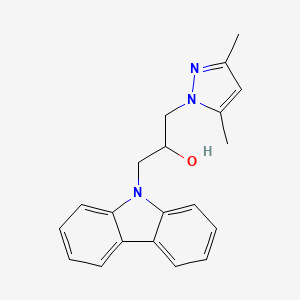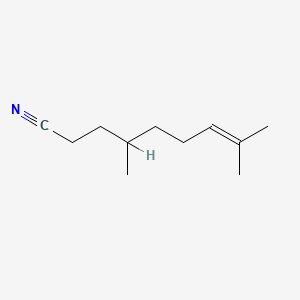
4,8-dimethylnon-7-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethylnon-7-enenitrile is an organic compound with the molecular formula C₁₁H₁₉N. It is characterized by the presence of a nitrile group (-CN) attached to a nonene backbone with two methyl groups at the 4th and 8th positions. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,8-Dimethylnon-7-enenitrile can be synthesized through several methods, including:
Alkylation of 4,8-dimethylnon-7-ene: This involves the reaction of 4,8-dimethylnon-7-ene with a suitable nitrile source under controlled conditions.
Hydrocyanation of 4,8-dimethylnon-7-ene: This method involves the addition of hydrogen cyanide (HCN) to 4,8-dimethylnon-7-ene in the presence of a catalyst.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. The process typically involves continuous monitoring and control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethylnon-7-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) is used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,8-Dimethylnon-7-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,8-dimethylnon-7-enenitrile depends on the specific reactions it undergoes. In reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In oxidation reactions, the nitrile group is transformed into an amide or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethylnon-7-ene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4,8-Dimethylnon-7-enamide: Contains an amide group instead of a nitrile group, leading to different reactivity and applications.
4,8-Dimethylnon-7-enoic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
4,8-Dimethylnon-7-enenitrile is unique due to the presence of the nitrile group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its structure enables it to participate in various synthetic routes, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
4,8-dimethylnon-7-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,11H,4-5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEJNXNMXKECFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866274 |
Source


|
| Record name | 4,8-Dimethylnon-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-32-6 |
Source


|
| Record name | Citronellyl nitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-ETHYLBUTANAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B1208516.png)
